Tert-butyl 3-amino-3-phenylpropanoate

Vue d'ensemble

Description

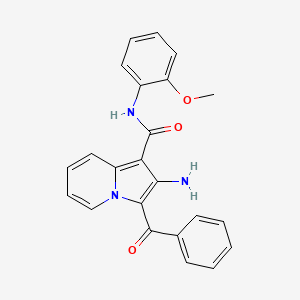

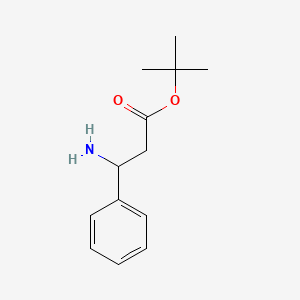

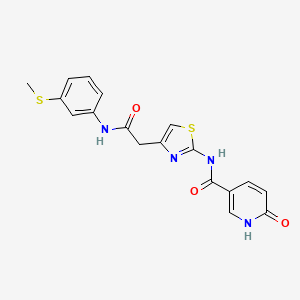

Tert-butyl 3-amino-3-phenylpropanoate is a chemical compound with the linear formula C13H19O2N1 . It is provided to early discovery researchers as part of a collection of unique chemicals . It is also available in the form of tert-Butyl (3S)-3-amino-3-phenylpropanoate .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI key TYYCBAISLMKLMT-UHFFFAOYSA-N . The SMILES representation is CC©©OC(=O)CC@HC1=CC=CC=C1 .Physical And Chemical Properties Analysis

This compound is a solid . It has a refractive index of 1.4960 to 1.4980 at 20°C .Applications De Recherche Scientifique

1. Enantioselective Synthesis

Tert-butyl 3-amino-3-phenylpropanoate is used in the enantioselective synthesis of β-alanine derivatives, which are analogues of aromatic amino acids. This synthesis involves electrophilic attack of synthetic equivalents on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, with tert-butyl bromoacetate serving as the electrophile. This process is significant for producing amino acid derivatives with specific configurations, valuable in pharmaceutical and chemical industries (Arvanitis et al., 1998).

2. Lipase-Catalyzed Acylation and Hydrolysis

The compound is utilized in lipase-catalyzed acylation and hydrolysis processes. Specifically, N-acylation by lipase A from Candida antarctica and chemoselective hydrolysis have been applied to tert-butyl esters of 3-amino-3-phenylpropanoic acid. These processes showcase the capability of enzymes to selectively react with specific functional groups, offering a route for producing chemically modified amino acids (Mäenpää et al., 2016).

3. Synthesis of Cryptophycin-24

This chemical is a key component in the synthesis of cryptophycin-24 (Arenastatin A), a potent anticancer compound. The synthesis protocols involve setting stereogenic centers and coupling with amino acid fragments, demonstrating its utility in complex organic synthesis aimed at producing therapeutically relevant molecules (Eggen et al., 2000).

Safety and Hazards

Tert-butyl 3-amino-3-phenylpropanoate is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 . It has the signal word “Warning” and hazard statements H302 - H412 . Precautionary statements include P264 - P270 - P273 - P301 + P312 - P501 . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Mécanisme D'action

Mode of Action

It’s known that the compound can undergo various chemical reactions, including reduction and inversion . These reactions can lead to the formation of different isomers of the compound, which may have different biological activities .

Biochemical Pathways

Similar compounds are known to be involved in a wide range of biochemical processes, including lipid metabolism and the transport of long-chain fatty acids into mitochondria .

Result of Action

Similar compounds have been shown to have a variety of biological effects, including cytotoxic and anti-meiotic activities .

Action Environment

It’s known that factors such as ph and temperature can affect the stability and reactivity of similar compounds .

Propriétés

IUPAC Name |

tert-butyl 3-amino-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYCBAISLMKLMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149193-92-0 | |

| Record name | tert-butyl 3-amino-3-phenylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

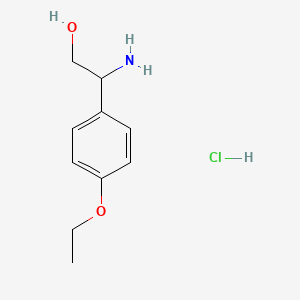

![3,4,4a,5,6,7,8,8a-Octahydro-1H-pyrano[4,3-c]pyridine;hydrochloride](/img/structure/B2787408.png)

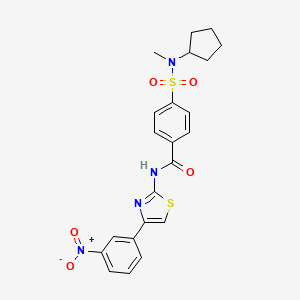

![N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2787413.png)

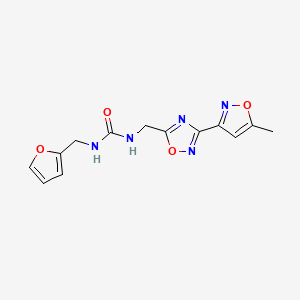

![2-cyano-3-(4-hydroxyphenyl)-N-{[1-(2-methylphenyl)cyclopropyl]methyl}prop-2-enamide](/img/structure/B2787414.png)

![5-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2787420.png)